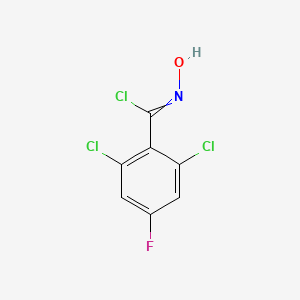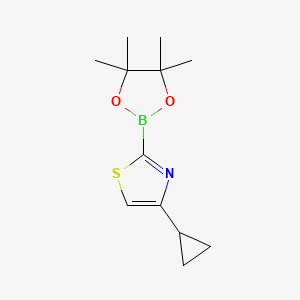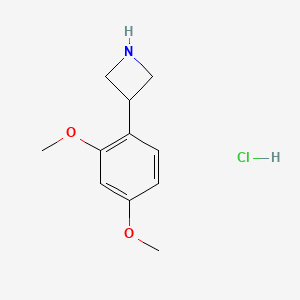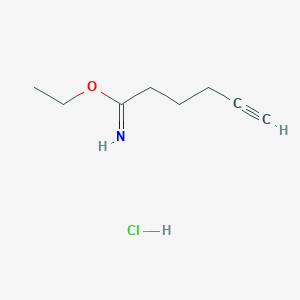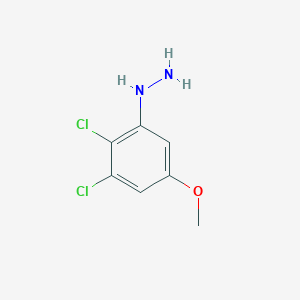
1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone is a chemical compound that belongs to the class of pyridyl-substituted pyrrolidinones It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position on the pyridyl ring, along with a pyrrolidinone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-5-methylpyridine with a suitable pyrrolidinone precursor under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridyl ring or the pyrrolidinone moiety.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone involves its interaction with specific molecular targets. The bromine atom and the pyrrolidinone moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-5-methylpyridine: Similar in structure but lacks the pyrrolidinone group.
2-Bromo-6-methylpyridine: Another brominated pyridine derivative with a different substitution pattern.
5-Bromo-2-methylpyridine: Similar brominated pyridine with a different methyl group position.
Uniqueness
1-(5-Bromo-6-methyl-2-pyridyl)-2-pyrrolidinone is unique due to the presence of both the bromine atom and the pyrrolidinone moiety, which confer specific chemical and biological properties
Propriétés
Formule moléculaire |
C10H11BrN2O |
|---|---|
Poids moléculaire |
255.11 g/mol |
Nom IUPAC |
1-(5-bromo-6-methylpyridin-2-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H11BrN2O/c1-7-8(11)4-5-9(12-7)13-6-2-3-10(13)14/h4-5H,2-3,6H2,1H3 |
Clé InChI |
WRABAPCFTUAXMR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCCC2=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Hydroxyphenethyl)amino]-4-(m-tolylamino)pyrimidine-5-carboxamide](/img/structure/B13700146.png)
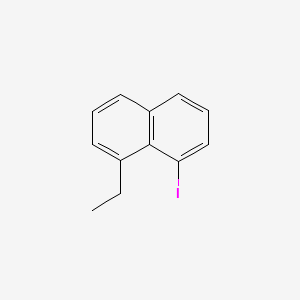
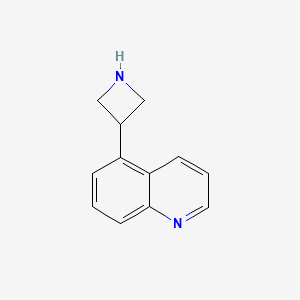
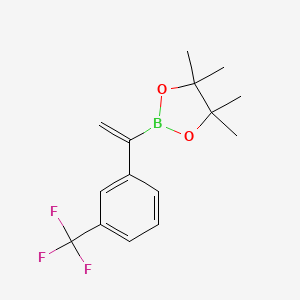
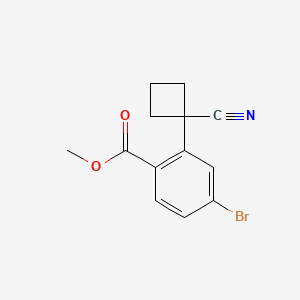


![4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13700188.png)
